Amitriptyline hydrochloride

概要

説明

アミトリプチリン塩酸塩は、主に主要なうつ病と、神経障害性疼痛、線維筋痛症、片頭痛、緊張性頭痛などのさまざまな疼痛症候群の治療に使用される三環系抗うつ薬です . 1950年代後半にメルクの科学者によって発見され、1961年に米国食品医薬品局によって承認されました . アミトリプチリン塩酸塩は、鎮静効果で知られており、副作用の頻度と顕著さのために、一般的に第二選択の治療法とみなされています .

2. 製法

合成経路と反応条件: アミトリプチリン塩酸塩は、複数段階のプロセスによって合成されます最終段階では、アミトリプチリンを塩酸塩に変換します .

工業的製造方法: アミトリプチリン塩酸塩の工業的製造には、制御された条件下での大規模な化学合成が含まれます。 このプロセスには、高純度の試薬と溶媒の使用、精密な温度制御、最終製品の純度と有効性を保証するための厳格な品質管理対策が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Amitriptyline hydrochloride is synthesized through a multi-step processThe final step involves the conversion of amitriptyline to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality control measures to ensure the purity and efficacy of the final product .

化学反応の分析

Degradation Pathways

Amitriptyline hydrochloride undergoes degradation through chemical, thermal, and enzymatic mechanisms:

Oxidation Reactions

-

Metal-ion catalysis : Contaminants like Cu²⁺ and Fe³⁺ accelerate oxidation via free radical mechanisms, leading to dibenzocycloheptanone as a primary degradation product .

-

Sodium metabisulfite (Na₂S₂O₅) : Acts as an oxidizing agent, attacking the olefinic double bond (C=C) in amitriptyline’s structure, forming dibenzocycloheptanone .

-

Alkaline KMnO₄ : Oxidizes the exocyclic double bond, producing dibenzosuberone (Scheme 3 in ).

Reaction with I₂ :

In acidic conditions, amitriptyline forms ion-pair complexes with iodine, producing I₃⁻ and I₂ as byproducts .

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Na₂S₂O₅ | Neutral/alkaline pH | Dibenzocycloheptanone |

| KMnO₄ (alkaline) | pH > 7 | Dibenzosuberone |

| Cu²⁺/Fe³⁺ (metal ions) | Buffered solutions | Dibenzocycloheptanone |

Thermal Degradation

-

Solid-state stability : this compound exhibits thermal stability up to 188°C, but begins degrading around 150°C .

-

Solution stability : At 80°C, a 1.3% degradation was observed over 90 days in aqueous solutions .

| Temperature | Degradation Rate | Medium |

|---|---|---|

| 80°C | ~1.3% over 90 days | Aqueous solution |

| 150°C | Rapid decomposition | Solid state |

Photochemical Degradation

Exposure to UV radiation (254 nm) or advanced oxidation processes (e.g., Fenton’s reagent) degrades this compound via hydroxyl radical (·OH) attack. Rate constants for ·OH-mediated oxidation are reported as (10.3 ± 0.3) × 10⁹ M⁻¹·s⁻¹ .

Factors Influencing Stability

-

Metal contamination : Accelerates oxidation (e.g., Cu²⁺, Fe³⁺ from glass containers) .

-

Chelating agents : Edetate disodium stabilizes solutions by binding metal ions .

-

pH : Alkaline conditions enhance oxidation (e.g., KMnO₄ reactions) .

-

Packaging : Amber glass containers reduce light-induced degradation .

Analytical Methods for Degradation Studies

Several spectrophotometric and chromatographic techniques are used to track degradation:

-

HPLC-MS : Identifies metabolites like nortriptyline and hydroxynortriptyline .

-

Kinetic methods : Monitor reaction rates using absorbance changes (e.g., MnO₄⁻⁻ at 610 nm) .

-

HPLC-NMR : Combines separation and structural elucidation for complex degradation mixtures .

Environmental and Pharmacological Implications

-

Metabolic pathways : In vivo, amitriptyline undergoes CYP-mediated demethylation to nortriptyline, influencing therapeutic efficacy and toxicity .

-

Wastewater treatment : Advanced oxidation processes (e.g., UV/H₂O₂) remove this compound from water systems, with rate constants validated in diverse matrices .

科学的研究の応用

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder, but it also has various other applications . It is sold under the brand name Elavil, among others .

Medical Applications

This compound has several on-label and off-label uses:

Off-Label and Investigational uses

- Insomnia: Many physicians in the UK and the US commonly prescribe amitriptyline for insomnia . However, a systematic review and network meta-analysis of medications for insomnia treatment found little evidence to inform the use of amitriptyline for insomnia .

- ADHD: In the US, amitriptyline is commonly used in children with ADHD as an adjunct to stimulant medications, even though there is no evidence or guideline supporting this practice .

- Cyclic Vomiting Syndrome: Tricyclic antidepressants decrease the frequency, severity, and duration of cyclic vomiting syndrome episodes . Amitriptyline is the most commonly used of them and is recommended as a first-line agent for its therapy .

- Fibromyalgia: There have been some studies showing efficacy in managing fibromyalgia .

Case Studies

- A 43-year-old female, a housewife, was diagnosed with atypical odontalgia (AO) and prescribed amitriptyline, starting at 25 mg and gradually increasing to 60 mg, which improved her AO symptoms within 7 months . After prosthodontic retreatment, a temporary recurrence occurred, resolving in a few weeks, and the maintenance dose was set at 30 mg . After 24 months, while AO symptoms improved significantly, she reported auditory hallucinations at midnight for a year, which she initially didn't find bothersome . Suspecting the amitriptyline, the dosage was reduced to 25 mg . MRI and psychiatric consultation showed no brain abnormalities or psychiatric issues . Two months after discontinuing amitriptyline, the auditory hallucinations disappeared, and the AO did not return .

- A patient who had been regularly using alcohol consulted a surgeon who advised abstinence and prescribed alprazolam (0.5 mg nocte) to support sleep . Within a year, the patient exhibited uncontrolled alprazolam use and was referred to a psychiatrist who tapered alprazolam and initiated amitriptyline treatment at 25 mg at night for sleep problems . The dose of amitriptyline was gradually increased to 75 mg, leading to improvement . The patient then began self-medicating, escalating the amitriptyline dose to 250-300 mg at night and 100-250 mg during the day to prevent dysphoria and restlessness . He also engaged in binge ingestion of amitriptyline, consuming 625-750 mg, which resulted in seizure attacks . Over the following year, the patient's functionality declined, and he became dependent on amitriptyline, eventually leading to loss of consciousness and seizures after ingesting about 30 tablets .

Considerations

- Misuse: Amitriptyline has been suspected of having abusive potential, based on a few case reports .

- Psychoactive Medicinal Drug Use: Increased numbers or increased doses of psychoactive medicines are associated with an increased risk of hospitalization for falls in older adults .

- Pregnancy Considerations: Surveys indicate increasing rates of maternal intake of psychoactive prescription drugs during pregnancy . Analyses of maternal hair and neonatal meconium have been used for assessment of gestational consumption and consequent prenatal exposure to drugs of abuse in high-risk groups of women .

- Adverse Events: Auditory hallucination can occur as an adverse event of amitriptyline even in conventional doses .

- Cardiovascular and Anticholinergic Effects : Amitriptyline has anticholinergic and sedative properties .

作用機序

アミトリプチリン塩酸塩の正確な作用機序は完全には解明されていません。 ノルエピネフリンやセロトニンなどの神経伝達物質の再取り込みを阻害することで、脳内のシナプス間隙におけるこれらの神経伝達物質の濃度を高めると考えられています . この作用は、うつ病と疼痛の症状を軽減するのに役立ちます。 アミトリプチリン塩酸塩には、抗コリン作用と鎮静作用もあります .

類似化合物:

ノルトリプチリン: 抗うつ作用が類似したアミトリプチリンの代謝産物。

イミプラミン: 作用機序が類似した別の三環系抗うつ薬。

ドキセピン: うつ病と不安の治療に使用される三環系抗うつ薬.

比較: アミトリプチリン塩酸塩は、強い鎮静効果と、幅広い疼痛症候群の治療における有効性で特徴付けられます。ノルトリプチリンと比較して、アミトリプチリン塩酸塩はより幅広い作用スペクトルを持ちますが、副作用の発生率も高くなります。 イミプラミンとドキセピンは、治療用途が類似していますが、副作用プロファイルと受容体結合親和性において異なります .

類似化合物との比較

Nortriptyline: A metabolite of amitriptyline with similar antidepressant properties.

Imipramine: Another tricyclic antidepressant with a similar mechanism of action.

Doxepin: A tricyclic antidepressant used to treat depression and anxiety.

Comparison: Amitriptyline hydrochloride is unique in its strong sedative effects and its efficacy in treating a wide range of pain syndromes. Compared to nortriptyline, it has a broader spectrum of action but also a higher incidence of side effects. Imipramine and doxepin share similar therapeutic uses but differ in their side effect profiles and receptor binding affinities .

生物活性

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) widely used for treating depression, anxiety disorders, and chronic pain. Its biological activity is characterized by several mechanisms, including the inhibition of neurotransmitter reuptake, modulation of receptor activity, and potential antimicrobial effects. This article explores these aspects in detail, supported by relevant data tables and case studies.

1. Neurotransmitter Reuptake Inhibition

Amitriptyline primarily functions as an inhibitor of serotonin (5-HT) and norepinephrine (NA) reuptake. It effectively increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The inhibition constants (Ki) for serotonin and norepinephrine transporters are reported to be 3.45 nM and 13.3 nM, respectively .

2. Receptor Activity

Amitriptyline also interacts with various receptors:

- α2A-Adrenoceptors : Activation leads to increased norepinephrine release.

- 5-HT2 Receptors : Antagonism may contribute to its anxiolytic effects.

- TrkA/B Receptors : Amitriptyline activates these neurotrophic receptors, promoting neuronal survival and growth .

Antinociceptive Activity

Amitriptyline exhibits significant antinociceptive properties, making it effective in managing chronic pain conditions. Studies indicate that it reduces pain perception through its action on descending pain pathways and modulation of neurotransmitter levels .

Antimicrobial Activity

Recent research has revealed that amitriptyline possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective minimum inhibitory concentrations (MIC) ranging from 25 to 200 µg/mL against various strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 200 |

In vivo studies demonstrated that doses of 25 µg/g body weight significantly reduced bacterial counts in treated mice compared to control groups .

Case Studies

Case Study 1: Depression Treatment

In a clinical trial involving patients with major depressive disorder, amitriptyline combined with other therapies showed a treatment effectiveness rate of 92.3%, significantly higher than the control group's 75% . Post-treatment assessments indicated marked improvements in sleep quality and reductions in anxiety symptoms.

Case Study 2: Amitriptyline Dependence

A case report highlighted a patient who developed dependence on amitriptyline after self-medicating for sleep issues. The patient escalated the dosage to over 300 mg daily, leading to seizures and loss of consciousness. This case underscores the potential for misuse and the necessity for careful monitoring during treatment .

Pharmacokinetics

Amitriptyline undergoes extensive hepatic metabolism primarily via CYP2C19, CYP3A4, and CYP2D6 pathways, resulting in several active metabolites, notably nortriptyline. Genetic polymorphisms can influence individual responses to the drug .

Neuroprotective Effects

Research indicates that amitriptyline may offer neuroprotective benefits in models of neuronal injury. It has been shown to reduce neuronal cell death triggered by excitotoxic agents like kainic acid in animal models .

特性

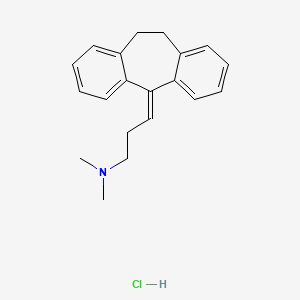

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-48-6 (Parent) | |

| Record name | Amitriptyline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9033187 | |

| Record name | Amitriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

549-18-8 | |

| Record name | Amitriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptyline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26LUD4JO9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。